1,10-Phenanthrolinedisulfonic acid, 4,7-diphenyl-, disodium salt
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Overview
Description
Disodium 4,7-diphenyl-1,10-phenanthroline 4',4''-disulfonate is an organic sodium salt having 4,7-diphenyl-1,10-phenanthroline 4',4''-disulfonate as the counterion. It has a role as an iron chelator. It contains a 4,7-diphenyl-1,10-phenanthroline 4',4''-disulfonate.
Mechanism of Action
Target of Action
The primary target of Disodium Bathophenanthrolinedisulfonate is iron (Fe 2+) . Iron is an essential element for many biological processes, including oxygen transport, DNA synthesis, and electron transport .
Mode of Action
Disodium Bathophenanthrolinedisulfonate acts as a metal chelator . It forms a complex with Fe 2+ and makes it unavailable to the Fe 2+ transporter . This action inhibits the transport of iron into chloroplasts .
Biochemical Pathways
By chelating Fe 2+ and inhibiting its transport, Disodium Bathophenanthrolinedisulfonate affects the biochemical pathways that rely on iron. These include the electron transport chain in mitochondria and various enzymatic reactions. The downstream effects of this inhibition are dependent on the specific biological context and can vary widely .
Pharmacokinetics
As a water-soluble compound , it is expected to have good bioavailability.
Result of Action
This can affect a variety of cellular functions, including energy production and DNA synthesis .
Biochemical Analysis
Biochemical Properties
Disodium bathophenanthrolinedisulfonate is a metal chelator . It forms a complex with Fe 2+ and makes it unavailable to Fe 2+ transporter, thereby inhibiting the transport of iron into chloroplasts . This interaction with iron ions suggests that Disodium bathophenanthrolinedisulfonate may interact with enzymes, proteins, and other biomolecules that require iron as a cofactor.
Cellular Effects
The ability of Disodium bathophenanthrolinedisulfonate to chelate iron and inhibit its transport into chloroplasts suggests that it may have significant effects on cellular processes . Iron is a critical component of many cellular processes, including electron transport in mitochondria, oxygen transport in hemoglobin, and as a cofactor for many enzymes. By chelating iron, Disodium bathophenanthrolinedisulfonate could potentially influence these processes.
Molecular Mechanism
The molecular mechanism of Disodium bathophenanthrolinedisulfonate primarily involves its interaction with iron ions. It forms a complex with Fe 2+ and makes it unavailable to Fe 2+ transporter, thereby inhibiting the transport of iron into chloroplasts . This could potentially lead to changes in gene expression, enzyme activity, and other cellular processes that depend on iron.
Temporal Effects in Laboratory Settings
It is known that this compound is relatively stable at room temperature .
Transport and Distribution
Disodium bathophenanthrolinedisulfonate is soluble in water , suggesting that it could be transported and distributed within cells and tissues via the bloodstream. Specific transporters or binding proteins that it interacts with are not currently known.
Subcellular Localization
Given its ability to chelate iron and inhibit its transport into chloroplasts , it may be localized to areas of the cell where iron transport occurs.
Properties
CAS No. |
53744-42-6 |
---|---|
Molecular Formula |
C24H16N2NaO6S2 |
Molecular Weight |
515.5 g/mol |
IUPAC Name |
disodium;4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate |
InChI |
InChI=1S/C24H16N2O6S2.Na/c27-33(28,29)17-5-1-15(2-6-17)19-11-13-25-23-21(19)9-10-22-20(12-14-26-24(22)23)16-3-7-18(8-4-16)34(30,31)32;/h1-14H,(H,27,28,29)(H,30,31,32); |
InChI Key |
XJKHQPCFAXZEFF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
53744-42-6 52746-49-3 |
Related CAS |
28061-20-3 (Parent) |
Synonyms |
4,7-diphenylphenanthroline sulfonate bathophenanthroline sulfonate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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